Superior Enzymatic Substrate Affinity: 4-Methyl-5-nitrocatechol vs. 4-Nitrophenol for DntB Monooxygenase
4-Methyl-5-nitrocatechol exhibits a high affinity for its cognate enzyme, DntB monooxygenase, as evidenced by a very low Michaelis-Menten constant (Km) of 1.2 μM [1][2]. This is a critical differentiator from other nitroaromatics, such as 4-nitrophenol, which is not a substrate for this enzyme and would not initiate the specific ring-fission reactions required in the 2,4-DNT degradation pathway [3].
| Evidence Dimension | Enzyme affinity (Km) for DntB monooxygenase |
|---|---|
| Target Compound Data | Km = 1.2 μM |
| Comparator Or Baseline | 4-Nitrophenol (Not a substrate; no Km value) |
| Quantified Difference | Target compound is a specific substrate; comparator is not a substrate. |
| Conditions | In vitro enzymatic assay with purified DntB from Burkholderia sp. strain DNT. |
Why This Matters
This quantifies why 4-methyl-5-nitrocatechol is an essential and non-substitutable analytical standard for studying or engineering the 2,4-DNT biodegradation pathway.
- [1] Haigler, B. E., et al. Purification and sequence analysis of 4-methyl-5-nitrocatechol oxygenase from Burkholderia sp. strain DNT. Appl. Environ. Microbiol. 1996, 62, 3116-3120. View Source
- [2] MicroCyc. Enzymatic reaction of: 4-methyl-5-nitrocatechol monooxygenase. Reaction ID: RXN-12440. View Source
- [3] Johnson, G. R., et al. 2,4-Dinitrotoluene dioxygenase from Burkholderia sp. strain DNT: Purification and characterization. Appl. Environ. Microbiol. 2002, 68, 4683-4690. View Source
